Toluene-4-sulfonic acid 6-azido-hexyl ester
Description
Strategic Significance as a Bifunctional Molecular Scaffold
The strategic value of Toluene-4-sulfonic acid 6-azido-hexyl ester lies in its capacity to act as a molecular bridge, connecting two different molecules or moieties in a controlled and sequential manner. The azide (B81097) group allows for its attachment to alkyne-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of click chemistry. organic-chemistry.org Simultaneously, the tosylate group can be displaced by a wide range of nucleophiles, enabling the introduction of another functional group or linkage to a different substrate. This "two-faced" reactivity allows for the construction of complex bioconjugates, functionalized polymers, and intricate molecular assemblies that would be challenging to synthesize through other methods.
The hexyl spacer provides flexibility and spatial separation between the two reactive ends, which can be crucial in minimizing steric hindrance and allowing each functional group to react independently. This modular design is a key feature that contributes to its widespread utility.
Position within Bioorthogonal Ligation Chemistry
Bioorthogonal ligation chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group of this compound is a quintessential bioorthogonal handle. It is essentially absent in biological systems and exhibits exquisite reactivity towards specific partners, most notably alkynes. organic-chemistry.org
The CuAAC reaction, for which this compound is an excellent substrate, is a prime example of a bioorthogonal ligation. Its high efficiency, mild reaction conditions (often proceeding in aqueous environments), and the inertness of the resulting triazole linkage make it ideal for labeling and modifying biomolecules in complex biological milieu. organic-chemistry.org Therefore, this compound serves as a critical reagent for introducing an azide functionality onto a molecule of interest, which can then be selectively tagged with an alkyne-modified probe for applications in imaging, proteomics, and drug delivery.
Historical Trajectory and Evolving Paradigms of Research Utility
The development and application of this compound are intrinsically linked to the evolution of bioorthogonal chemistry and the "click chemistry" concept, introduced by K. Barry Sharpless in the early 2000s. The need for reliable and efficient methods to construct complex molecular architectures spurred the development of bifunctional linkers.
Initially, the focus was on creating simple and robust connections. The discovery of the CuAAC reaction revolutionized the field and created a demand for reagents that could easily introduce either an azide or an alkyne into a target molecule. This compound emerged as a response to this need, providing a straightforward method to install an azide group while retaining a second point of functionality.
Early applications were predominantly in the realm of organic synthesis and materials science, for creating well-defined polymers and functionalized surfaces. However, as the principles of bioorthogonal chemistry gained traction, the utility of this compound expanded dramatically into the life sciences. Researchers began to appreciate its potential for labeling and tracking biomolecules, assembling antibody-drug conjugates, and developing sophisticated drug delivery systems. The paradigm has thus shifted from a simple synthetic linker to a sophisticated tool for probing and manipulating biological systems with a high degree of precision.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H19N3O3S |
| Molecular Weight | 297.37 g/mol |
| Appearance | Not specified in readily available literature, likely a colorless to pale yellow oil or solid |
| Solubility | Soluble in a range of organic solvents. The hydrophobic hexyl chain and the tosyl group contribute to its solubility in nonpolar solvents, while the polar azide and sulfonate ester groups may impart some solubility in more polar organic solvents. |
Synthesis of this compound
The most common synthetic route to this compound is through the esterification of 6-azido-hexanol with p-toluenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
| Reactants | Reagents/Solvent | Reaction Conditions | Typical Yield |
| 6-azido-hexanol | p-Toluenesulfonyl chloride, Pyridine (B92270) or Triethylamine (B128534) | 0 °C to room temperature | High |
| 6-azido-hexanol | p-Toluenesulfonyl chloride, Dichloromethane (B109758), DMAP (catalyst) | Room temperature | High |
Applications in Bioorthogonal Ligation: Representative Click Reaction
The primary application of the azide functionality is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
| Azide Component | Alkyne Component | Catalyst/Ligand | Solvent | Product |
| This compound | Propiolic acid | Copper(II) sulfate, Sodium ascorbate | t-BuOH/H2O | 1-(6-(tosyloxy)hexyl)-1H-1,2,3-triazole-4-carboxylic acid |
| This compound | Phenylacetylene | Copper(I) iodide, DIPEA | THF | 1-(6-(tosyloxy)hexyl)-4-phenyl-1H-1,2,3-triazole |
Structure
3D Structure
Properties
IUPAC Name |
6-azidohexyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-12-6-8-13(9-7-12)20(17,18)19-11-5-3-2-4-10-15-16-14/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDHTTJQNRCKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Toluene 4 Sulfonic Acid 6 Azido Hexyl Ester
De Novo Synthesis Pathways
Optimized Esterification Protocols for Toluene-4-sulfonic Acid and 6-Azido-hexanol
The formation of the sulfonate ester bond is most efficiently achieved through the tosylation of the primary alcohol, 6-azido-hexanol. This method utilizes p-toluenesulfonyl chloride (TsCl) as the activated sulfonic acid derivative, which readily reacts with the alcohol. This pathway is generally preferred over the direct esterification with p-toluenesulfonic acid due to the higher reactivity of the sulfonyl chloride and milder reaction conditions. nih.gov
The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct. nih.gov The use of pyridine is common, as it can also function as the solvent. libretexts.orgreactionweb.io The general procedure involves dissolving 6-azido-hexanol in a suitable aprotic solvent, such as dichloromethane (B109758) or pyridine, cooling the solution to 0 °C, and then adding p-toluenesulfonyl chloride. The reaction is often stirred at a low temperature initially and then allowed to warm to room temperature to ensure completion. nih.gov This process preserves the stereochemistry at the carbon bearing the oxygen, as only the O-H bond of the alcohol is broken. libretexts.org
A typical optimized protocol is summarized below:
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 6-Azido-hexanol, p-Toluenesulfonyl chloride (TsCl) | Alcohol and acylating agent |
| Base/Catalyst | Pyridine or Triethylamine (TEA) with catalytic 4-Dimethylaminopyridine (B28879) (DMAP) | Neutralizes HCl byproduct; catalyzes the reaction |
| Solvent | Dichloromethane (CH₂Cl₂), Pyridine | Dissolves reactants; non-reactive |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |
| Stoichiometry | Slight excess of TsCl (e.g., 1.5 eq) and base | Drives reaction to completion |
| Workup | Aqueous wash to remove base hydrochloride and excess reagents | Purification of the final product |
Methodologies for Azido (B1232118) Group Incorporation
The azide (B81097) functional group is introduced prior to the esterification step by synthesizing the key precursor, 6-azido-hexanol. The most common and efficient method for this transformation is a nucleophilic substitution reaction (Sɴ2). kau.edu.sa This involves reacting a hexanol derivative with a suitable leaving group at the 6-position with an azide salt, typically sodium azide (NaN₃). chemicalbook.com
Common starting materials include 6-bromo-1-hexanol (B126649) or 6-chloro-1-hexanol. The reaction is carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic. chemicalbook.com The reaction mixture is typically heated to drive the substitution to completion. chemicalbook.com The Sɴ2 mechanism proceeds with an inversion of configuration, although this is irrelevant when starting with an achiral precursor like 6-bromo-1-hexanol. libretexts.org
The general reaction is as follows: Br-(CH₂)₆-OH + NaN₃ → N₃-(CH₂)₆-OH + NaBr
This method provides a clean and high-yielding route to 6-azido-hexanol, a crucial building block for the final product. chemicalbook.comlibretexts.org
Precursor Derivatization and Scaffold Preparation
The successful synthesis of the target ester hinges on the availability and purity of its two main precursors: 6-azido-hexanol and p-toluenesulfonyl chloride.
Preparation of 6-Azido-hexanol Scaffold: As outlined in the previous section, 6-azido-hexanol is prepared from 6-halo-hexanol. The halo-derivatives themselves can be synthesized from 1,6-hexanediol (B165255). For instance, selective monobromination of 1,6-hexanediol can be achieved using appropriate brominating agents. This multi-step preparation from a simple diol allows for the construction of the required azido-alcohol scaffold.
Preparation of p-Toluenesulfonyl Chloride (TsCl): While commercially available, p-toluenesulfonyl chloride is industrially prepared via the chlorosulfonation of toluene (B28343) using chlorosulfonic acid. georganics.skgoogle.com This electrophilic aromatic substitution reaction yields a mixture of ortho and para isomers, from which the desired p-toluenesulfonyl chloride is separated, often through crystallization due to its higher melting point and lower solubility compared to the ortho isomer. google.com The reaction conditions, such as temperature and reactant ratios, are controlled to maximize the yield of the para product. google.com
Catalytic Systems and Reaction Environment Control
Controlling the reaction environment through the strategic use of catalysts and solvents is critical for achieving high yields and purity in the synthesis of Toluene-4-sulfonic acid 6-azido-hexyl ester.
Role of Dehydrating Agents and Catalysts in Esterification
In the preferred tosylation pathway using p-toluenesulfonyl chloride (TsCl), the base plays a crucial catalytic role beyond simply neutralizing the HCl byproduct.
Nucleophilic Catalysis: Bases like pyridine and, more notably, 4-Dimethylaminopyridine (DMAP), act as nucleophilic catalysts. chemeurope.comechemi.com The mechanism involves the initial attack of the more nucleophilic catalyst (e.g., DMAP) on the electrophilic sulfur atom of TsCl. This forms a highly reactive intermediate, an N-tosylpyridinium salt. This activated intermediate is then readily attacked by the alcohol (6-azido-hexanol) in the second step. The catalyst (DMAP) is an excellent leaving group and is regenerated, completing the catalytic cycle. utrgv.eduorganic-chemistry.orgnih.gov Using a catalytic amount of DMAP along with a stoichiometric amount of a less nucleophilic base like triethylamine often leads to significantly increased reaction rates. nih.gov
Dehydrating Agents in Direct Esterification: While less common for this specific synthesis, direct esterification between p-toluenesulfonic acid and an alcohol is a viable, though often slower, alternative. This reaction produces one equivalent of water, which must be removed to drive the equilibrium toward the product. In this scenario, dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are employed. DCC reacts with water to form dicyclohexylurea, an insoluble byproduct that can be removed by filtration. This type of reaction, known as the Steglich esterification when catalyzed by DMAP, is a powerful method for forming esters under mild conditions. researchgate.netresearchgate.net
Solvent Selection and Reaction Condition Optimization
The choice of solvent and the optimization of reaction conditions are paramount for an efficient tosylation process.
Solvent Selection: The ideal solvent must dissolve the reactants but not react with them. Aprotic solvents are required, as protic solvents like water would hydrolyze the highly reactive p-toluenesulfonyl chloride. masterorganicchemistry.com Dichloromethane (CH₂Cl₂) is a common and effective solvent for tosylation. nih.gov Aromatic hydrocarbons and ethers are also suitable. google.com As mentioned, pyridine can be used as both the solvent and the acid scavenger. reactionweb.io The polarity of the solvent can impact the reaction; polar aprotic solvents may accelerate the nucleophilic substitution steps. nih.gov
| Solvent | Type | Suitability | Rationale |
|---|---|---|---|
| Dichloromethane (CH₂Cl₂) | Aprotic, Polar | Excellent | Good solubility for reactants, inert, and easy to remove. nih.gov |
| Pyridine | Aprotic, Polar, Basic | Excellent | Acts as both solvent and base/catalyst. libretexts.orgreactionweb.io |
| Acetonitrile | Aprotic, Polar | Good | Polar nature can facilitate the reaction. researchgate.net |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good | Common ether solvent for organic reactions. |
| Water, Alcohols | Protic | Unsuitable | Reacts with and hydrolyzes p-toluenesulfonyl chloride. masterorganicchemistry.com |
Reaction Condition Optimization: Optimal yields are typically achieved by carefully controlling the temperature and stoichiometry. The reaction is usually initiated at 0 °C to manage the exothermic nature of the reaction between TsCl and the base/alcohol, preventing potential side reactions. nih.gov It is then allowed to proceed at room temperature for several hours to ensure complete conversion. google.com Using a slight molar excess (1.2 to 1.5 equivalents) of both TsCl and the base relative to the alcohol ensures that the limiting alcohol is fully consumed. nih.gov
Downstream Processing and Purification Strategies
Following the synthesis of this compound, typically achieved through the tosylation of 6-azidohexan-1-ol, a systematic downstream processing and purification strategy is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. The work-up and purification procedures are critical for achieving the high purity required for its subsequent applications.
The initial step in downstream processing involves quenching the reaction and removing excess reagents. A typical laboratory-scale work-up for a tosylation reaction involves washing the reaction mixture with a series of aqueous solutions. This process is designed to remove the excess tosyl chloride, the base used as an acid scavenger (commonly pyridine or triethylamine), and any resulting salts. The organic layer containing the product is sequentially washed with a dilute acid solution (e.g., 1 M HCl) to remove the amine base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acidic components, and finally with brine to reduce the water content in the organic phase.
After the initial extraction and washing, the crude product is typically an oil or a solid that requires further purification. The two most common methods for purifying tosylates are recrystallization and column chromatography.
Recrystallization is an effective technique for purifying solid this compound. The choice of solvent is critical and is determined by the principle that the compound should be highly soluble at an elevated temperature and poorly soluble at lower temperatures. For long-chain alkyl tosylates, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate (B1210297) and hexane (B92381). The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals, leaving impurities in the mother liquor.
Column chromatography is a versatile purification method suitable for both solid and liquid products. Silica (B1680970) gel is the most common stationary phase for the purification of tosylates. The selection of the eluent (mobile phase) is crucial for achieving good separation. A solvent system with a polarity that allows the product to have an optimal retention factor (Rf) on a Thin Layer Chromatography (TLC) plate (typically around 0.3) is chosen. For a compound like this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly employed. The polarity of the eluent can be gradually increased to first elute less polar impurities, followed by the desired product.
It is important to consider the stability of the azide functional group during these purification steps. While alkyl azides with a low nitrogen-to-carbon ratio, such as in this compound, are relatively stable, prolonged exposure to acidic conditions or high temperatures should be avoided to prevent potential decomposition or the formation of hazardous hydrazoic acid.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Principle | Typical Solvents/Eluents | Advantages | Disadvantages |
| Recrystallization | Differential solubility at varying temperatures. libretexts.org | Ethanol, Methanol, Ethyl Acetate/Hexane. acs.org | Cost-effective, scalable, can yield very pure crystalline product. reddit.com | Only suitable for solid compounds, potential for product loss in the mother liquor. libretexts.org |
| Column Chromatography | Differential adsorption on a stationary phase. wikipedia.org | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate. rsc.org | High resolution, applicable to both solid and liquid products, can separate complex mixtures. wikipedia.org | Can be time-consuming, requires larger volumes of solvent, may not be as cost-effective for very large scales. |
Considerations for Scalable Synthesis and Industrial Applications
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful consideration of several factors, including reaction conditions, safety, cost-effectiveness, and waste management.
For large-scale synthesis, solvent-free reaction conditions for tosylation have been explored as a "green" alternative to traditional methods that use large volumes of organic solvents. researchgate.net These methods can offer advantages in terms of reduced waste, lower cost, and simplified work-up procedures. researchgate.net However, ensuring efficient mixing and temperature control in the absence of a solvent can be challenging on a large scale.
The primary safety concern in the industrial production of this compound is the handling of the azide group. Organic azides are energetic compounds and can be sensitive to heat, shock, and friction. fsu.edu The risk of forming highly toxic and explosive hydrazoic acid (HN₃) is a significant hazard, particularly if the azide comes into contact with strong acids. acs.org Industrial-scale synthesis must incorporate robust safety protocols, including:
Careful control of reaction temperature and pressure.
Avoidance of strong acids in the presence of the azide.
Use of continuous flow reactors or microreactors to minimize the volume of hazardous material at any given time. researchgate.net
Proper ventilation and containment to prevent exposure to potentially toxic vapors.
Strict adherence to guidelines regarding the carbon-to-nitrogen ratio to ensure the thermal stability of the azide compound. fsu.edu
The disposal of azide-containing waste streams is another critical aspect of industrial production. All waste must be treated to destroy any residual azide before disposal to prevent environmental contamination and potential hazards. researchgate.net
The industrial applications of this compound are primarily centered around its role as a heterobifunctional crosslinker. scbt.comproteochem.com The azide and tosylate groups provide orthogonal reactivity, allowing for a two-step conjugation process.
Bioconjugation and Pharmaceutical Sciences: In drug discovery and development, this linker can be used to attach polyethylene (B3416737) glycol (PEG) chains to proteins or peptides, a process known as PEGylation, which can improve the pharmacokinetic properties of therapeutic molecules. thermofisher.comaxispharm.com The azide group allows for attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and specific reaction. eurekalert.orgsciencedaily.comtextileworld.com The tosylate group can then be displaced by a nucleophile on another molecule.
Materials Science and Surface Modification: The compound can be used to functionalize surfaces. For example, the tosylate end can react with hydroxyl groups on a solid support, leaving the azide group available for subsequent reaction with an alkyne-containing molecule. This is useful in the development of biosensors, diagnostic arrays, and functionalized materials. scbt.com
Table 2: Key Considerations for Scalable Synthesis
| Factor | Key Considerations | Mitigation Strategies |
| Reaction Conditions | Solvent use, reaction time, yield. | Explore solvent-free conditions; optimize catalyst and temperature for efficiency. researchgate.net |
| Safety | Handling of organic azides, potential for hydrazoic acid formation. acs.orgfsu.edu | Strict temperature control, avoid strong acids, use of continuous flow reactors, implement robust safety protocols. researchgate.netumn.edu |
| Cost-Effectiveness | Reagent costs, energy consumption, process efficiency. | Use of cost-effective reagents, optimize reaction conditions to maximize yield and minimize reaction time. |
| Waste Management | Disposal of azide-containing waste streams. researchgate.net | Implement dedicated waste treatment procedures to neutralize azides before disposal. researchgate.net |
Fundamental Chemical Reactivity and Reaction Mechanisms of Toluene 4 Sulfonic Acid 6 Azido Hexyl Ester
Mechanistic Pathways of Azido (B1232118) Group Transformations
The azide (B81097) functional group is a cornerstone of bioorthogonal chemistry, allowing for selective reactions in complex chemical environments. The primary mechanistic pathways for the transformation of the azido group in Toluene-4-sulfonic acid 6-azido-hexyl ester are cycloaddition reactions with alkynes. These reactions are prized for their high yields, selectivity, and biocompatibility.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. This reaction is characterized by its high regioselectivity, mild reaction conditions, and tolerance of a wide variety of functional groups. semanticscholar.orgnih.gov The presence of a copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition. acs.org
A defining feature of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org In the reaction of this compound with a terminal alkyne, the copper(I) catalyst coordinates with the alkyne, forming a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ensuring that the substituent from the alkyne (R1) is positioned at the 4-position of the resulting triazole ring, and the substituent from the azide (the hexyl tosylate moiety, R2) is at the 1-position.
The uncatalyzed thermal Huisgen cycloaddition, in contrast, typically yields a mixture of both 1,4- and 1,5-disubstituted regioisomers. nih.gov The high regioselectivity of the CuAAC is a direct consequence of the copper-mediated mechanism, which proceeds through a distinct pathway that favors the formation of a single constitutional isomer. semanticscholar.org This predictability is a major advantage in applications where precise molecular architecture is critical, such as in drug discovery and materials science. rsc.orgsmolecule.com
Table 1: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition
| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
|---|---|---|
| Catalyst | None (heat) | Copper(I) |
| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-isomer nih.govrsc.org |
| Reaction Rate | Slow | Highly accelerated acs.org |
| Conditions | Elevated temperatures | Mild (often room temperature) semanticscholar.org |
The catalytic cycle of CuAAC begins with the formation of a copper(I) acetylide from the terminal alkyne. semanticscholar.org This is the rate-determining step. The azide, this compound, then coordinates to the copper center, and a subsequent intramolecular cycloaddition occurs to form a six-membered copper-containing intermediate. This intermediate then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.
Ligands play a crucial role in the CuAAC reaction. They serve to stabilize the copper(I) oxidation state, preventing its disproportionation or oxidation to the inactive copper(II) state. acs.org Furthermore, ligands can significantly accelerate the reaction rate. nih.gov Nitrogen-based ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are commonly employed to enhance catalytic efficiency. The choice of ligand can be critical, especially in biological systems where the concentration of reactants may be low. The ligand can influence the solubility of the copper catalyst and modulate its reactivity to achieve optimal performance under specific reaction conditions. nih.gov However, in some cases, particularly at high concentrations, certain ligands can be inhibitory by blocking coordination sites on the metal. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that proceeds without the need for a metal catalyst. magtech.com.cnjcmarot.com This is particularly advantageous for biological applications where the potential cytotoxicity of copper is a concern. acs.org The driving force for this reaction is the high ring strain of a cycloalkyne, which significantly lowers the activation energy of the cycloaddition. nih.gov
In SPAAC, this compound reacts readily with strained cycloalkynes, such as derivatives of cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DIBO; or bicyclo[6.1.0]nonyne, BCN). The considerable ring strain in these molecules makes them highly reactive 1,3-dipolarophiles. nih.gov The reaction proceeds via a concerted [3+2] cycloaddition mechanism, leading to the formation of a stable triazole product. nih.gov
The reactivity of the cycloalkyne is directly related to the degree of its ring strain and the extent of alkyne bond angle distortion. acs.org Smaller ring cycloalkynes are generally more reactive. acs.org For instance, the activation energy for the cycloaddition of phenyl azide decreases significantly as the cycloalkyne ring size is reduced from cyclononyne to cyclohexyne. acs.org The choice of cycloalkyne allows for the tuning of the reaction kinetics to suit the specific application.
Table 2: Examples of Strained Cycloalkynes Used in SPAAC
| Cycloalkyne | Common Acronym | Key Features |
|---|---|---|
| Dibenzocyclooctyne | DBCO / DIBO | High reactivity, good stability |
| Bicyclo[6.1.0]nonyne | BCN | High reactivity, relatively small size |
| Azacyclooctynone | Aza-dibenzocyclooctyne | Fused ring system, often exhibits fast kinetics |
The catalyst-free nature of SPAAC makes it an ideal tool for bioconjugation—the process of linking molecules to biomolecules such as proteins, nucleic acids, or carbohydrates. magtech.com.cnjcmarot.com this compound can be used to introduce an azide handle onto a molecule of interest. This azido-modified molecule can then be selectively reacted with a biomolecule that has been functionalized with a strained cycloalkyne.
This bioorthogonal reaction can be performed in aqueous buffers and even inside living cells without interfering with native biological processes. jcmarot.com The high selectivity and biocompatibility of SPAAC have led to its widespread use in fields such as chemical biology, drug delivery, and medical imaging. The ability to form stable covalent linkages under physiological conditions is a key advantage of this catalyst-free conjugation modality. acs.org
Other Azide-Involving Transformations
The azide functional group in this compound is a versatile moiety that can participate in a variety of chemical transformations beyond cycloadditions. These reactions are crucial for the introduction of nitrogen-containing functionalities and for bioconjugation applications.
Staudinger Ligation
The Staudinger ligation is a highly chemoselective reaction that forms a stable amide bond from an azide and a phosphine bearing an ortho-ester group. sigmaaldrich.com This reaction has become a powerful tool in chemical biology for its ability to proceed under mild, aqueous conditions without interfering with biological functional groups. sigmaaldrich.comysu.am In the context of this compound, the azide group can react with an appropriately substituted triarylphosphine.
The mechanism of the Staudinger ligation begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which leads to the formation of an aza-ylide intermediate with the loss of dinitrogen gas (N₂). sigmaaldrich.com In the presence of an ortho-ester group on the phosphine, the aza-ylide undergoes an intramolecular cyclization, followed by hydrolysis to yield a stable amide bond and the corresponding phosphine oxide. sigmaaldrich.com This reaction is noted for its high chemoselectivity, as azides and phosphines are generally orthogonal to the functional groups commonly found in biological systems. sigmaaldrich.com
| Reagent | Functional Group | Product | Key Features |
| Triarylphosphine (with ortho-ester) | Azide (-N₃) | Amide (-NH-C=O) | Chemoselective, Bioorthogonal, Forms stable amide bond |
Reduction to Amine Functionality
The azide group of this compound can be readily reduced to a primary amine (NH₂). This transformation is a fundamental process in organic synthesis, providing a pathway to introduce a nucleophilic amine group, which can be used for further functionalization.
Several reducing agents can be employed for this purpose. Common methods include:
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines. smolecule.com
The resulting 6-amino-hexyl-1-yl p-toluenesulfonate retains the tosylate group, which can then be used in subsequent reactions.
| Reducing Agent | Reaction Conditions | Product |
| H₂/Pd-C | Catalytic hydrogenation | Primary Amine (-NH₂) |
| LiAlH₄ | Followed by aqueous workup | Primary Amine (-NH₂) |
Reactivity of the Tosylate Leaving Group
The toluene-4-sulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.comlibretexts.orgmasterorganicchemistry.com This reactivity stems from the ability of the sulfonate group to stabilize the negative charge that develops as the leaving group departs. The negative charge is delocalized through resonance across the three oxygen atoms of the sulfonate group, making the tosylate anion a very stable, weak base. libretexts.org
Nucleophilic Displacement Reactions
The primary reactivity of the tosylate group in this compound is its participation in nucleophilic substitution reactions. A wide range of nucleophiles can displace the tosylate group, allowing for the introduction of diverse functionalities at the 6-position of the hexyl chain. These reactions typically proceed via an Sₙ2 mechanism, particularly with primary tosylates, leading to an inversion of stereochemistry if the carbon atom were chiral.
Examples of Nucleophilic Displacement Reactions:
| Nucleophile | Product Functional Group |
| Halides (e.g., Cl⁻, Br⁻, I⁻) | Alkyl Halide |
| Cyanide (CN⁻) | Nitrile |
| Hydroxide (OH⁻) | Alcohol |
| Alkoxides (RO⁻) | Ether |
| Amines (RNH₂) | Substituted Amine |
Comparison with Other Sulfonate Esters
The tosylate group is part of a broader class of sulfonate esters that are commonly used as leaving groups in organic synthesis. periodicchemistry.comumassd.edu The reactivity of these sulfonate esters is influenced by the nature of the substituent on the sulfur atom.
A comparison of common sulfonate esters is presented below:
| Sulfonate Ester | Abbreviation | Leaving Group Ability | Notes |
| Mesylate (Methanesulfonate) | MsO⁻ | Good | Less sterically hindered than tosylate. |
| Tosylate (p-Toluenesulfonate) | TsO⁻ | Excellent | A widely used and effective leaving group. libretexts.org |
| Triflate (Trifluoromethanesulfonate) | TfO⁻ | Excellent | One of the best leaving groups due to the strong electron-withdrawing effect of the trifluoromethyl group. |
In general, the leaving group ability increases with the electron-withdrawing nature of the substituent on the sulfonate group, as this enhances the stability of the resulting anion. Triflate is a significantly better leaving group than tosylate, which is in turn slightly better than mesylate. The choice of sulfonate ester often depends on the specific reaction conditions and the desired reactivity.
Strategic Applications in Advanced Organic Synthesis
Toluene-4-sulfonic Acid 6-Azido-Hexyl Ester as a Versatile Linker
The bifunctional nature of this compound makes it an exemplary linker molecule. dtu.dk The tosylate group serves as a reactive site for nucleophilic substitution, allowing for the initial attachment of the hexyl chain to a substrate. Simultaneously, the terminal azide (B81097) group is a robust and highly specific functional handle for a variety of conjugation and cyclization reactions. This dual functionality is pivotal for its application in creating bridges between different molecular entities or for introducing specific functionalities into a target molecule. dtu.dkrsc.org
Heterobifunctional conjugates are molecules that contain two different reactive groups, enabling the connection of two distinct molecular partners. This compound is ideally suited for this purpose. The synthesis strategy typically involves two key steps:
First Conjugation via the Tosylate Group: The tosylate is an excellent leaving group, readily displaced by nucleophiles such as amines, alcohols, or thiols. This allows the linker to be covalently attached to a primary molecule of interest (e.g., a peptide, a protein, or a solid support).
Second Conjugation via the Azide Group: The azide group remains inert during the first step and can then be selectively reacted in a subsequent transformation. The most prominent reaction involving the azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." smolecule.com This reaction allows the now-tethered linker to be efficiently and specifically coupled to a second molecule bearing a terminal alkyne.
This orthogonal, stepwise approach allows for the precise construction of complex bioconjugates, such as those used in targeted drug delivery or diagnostic imaging, where a targeting moiety (like an antibody) is linked to a payload (like a drug or a fluorescent probe). smolecule.com
The concept of modular synthesis, where complex molecules are built by sequentially piecing together smaller, well-defined "modules," is greatly facilitated by reagents like this compound. rsc.orggoogle.com The reliability and specificity of the reactions involving the azide group, particularly click chemistry, are central to this application. peptide.com
Researchers can employ this linker to introduce a "clickable" handle into a growing molecular framework. Once installed, this azide handle allows for the attachment of other alkyne-containing modules in a highly efficient and predictable manner. This strategy has been widely adopted in various fields, including polymer chemistry for the synthesis of functionalized polymers and block copolymers, and in medicinal chemistry for the rapid generation of libraries of potential drug candidates. rsc.orgrsc.org The ability to reliably connect different building blocks simplifies the synthesis of intricate molecular architectures that would be challenging to assemble through traditional methods. google.com
Construction of Novel Molecular Scaffolds
Beyond its role as a linker, this compound serves as a key reagent in the construction of novel molecular scaffolds, particularly those containing nitrogen atoms. The reactivity of the azide group is central to its utility in synthesizing heterocyclic and other nitrogen-based derivatives. dtu.dk
The 1,2,3-triazole ring is a highly stable and valuable scaffold in medicinal chemistry and materials science. This compound is a primary source of the azide functionality for the synthesis of these heterocycles via the Huisgen 1,3-dipolar cycloaddition. rsc.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly significant as it proceeds under mild conditions and exclusively yields the 1,4-disubstituted triazole isomer. rsc.org
In a typical reaction, this compound is reacted with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is robust, high-yielding, and tolerant of a wide range of other functional groups, making it a highly reliable method for creating complex molecules containing the triazole core. rsc.org This reaction serves as a powerful tool for conjugating molecules and for the de novo synthesis of new chemical entities. peptide.comnih.gov
Table 1: Key Reactions in 1,2,3-Triazole Synthesis
| Reaction Type | Reactants | Key Features | Product Regioselectivity |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (e.g., from the title compound) + Terminal Alkyne | Mild conditions, high yields, high functional group tolerance. rsc.orgrsc.org | Exclusively 1,4-disubstituted. rsc.org |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide + Terminal Alkyne | Complements CuAAC by providing access to the other major isomer. peptide.com | Predominantly 1,5-disubstituted. peptide.com |
The azide group within this compound is a versatile precursor to other important nitrogen-containing functional groups. dtu.dk This chemical versatility allows for its incorporation into a synthetic route where the azide serves as a masked amine or is used to form other nitrogen-based structures.
Two primary transformations are:
Reduction to Primary Amines: The azide group can be readily and cleanly reduced to a primary amine (-NH2). This is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH4). dtu.dkrsc.org This provides a strategic method for introducing a primary amine into a molecule at a late stage of a synthesis.
Nucleophilic Substitution: While less common for terminal azides, the azide group can participate in nucleophilic substitution reactions, leading to the formation of other nitrogen-containing compounds. dtu.dk
Table 2: Transformations of the Azido (B1232118) Group
| Transformation | Reagents and Conditions | Resulting Functional Group |
|---|---|---|
| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-NH₂) dtu.dkrsc.org |
| Cycloaddition | Terminal Alkyne, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole rsc.org |
Utility in Solid-Phase Synthesis Methodologies
While azido-containing linkers are utilized in solid-phase synthesis, particularly for "catch-and-release" purification strategies, specific research detailing the application of this compound in these methodologies is not prominently available in the reviewed literature. rsc.orgnih.gov The principle of such a strategy would involve immobilizing a target molecule, such as a peptide, onto a solid support via the azide functionality (e.g., through click chemistry to an alkyne-functionalized resin). mdpi.com The tosylate end could theoretically be used to attach the linker to the resin first. However, without specific documented examples, a detailed discussion of its utility in this context cannot be provided.
Linker Immobilization Strategies
The dual functionality of this compound makes it a valuable tool for immobilizing molecules onto solid supports, surfaces, or larger biomolecules. These immobilization strategies are crucial in various fields, including materials science, medicinal chemistry, and the development of functionalized polymers. The primary strategies revolve around the distinct reactivity of its two terminal functional groups: the azide and the tosylate.
The azide group is particularly useful for forming stable covalent bonds through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the attachment of the linker to alkyne-modified surfaces or molecules with high fidelity. The resulting triazole ring is exceptionally stable, ensuring a robust and permanent linkage.
Conversely, the tosylate group is an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.org This property can be exploited for the initial attachment of the linker to a solid support or a molecule bearing a suitable nucleophile, such as an alcohol or an amine. The reaction displaces the tosylate group, forming a stable ether or amine linkage. This strategy allows for a modular approach where the linker is first anchored via the tosylate group, leaving the azide group available for subsequent "clicking" of a target molecule.
| Immobilization Strategy | Reactive Group | Reaction Type | Resulting Linkage |
| Click Chemistry | Azide (-N₃) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Triazole |
| Nucleophilic Substitution | Tosylate (-OTs) | Sₙ2 Reaction | Ether, Amine, etc. |
Cleavable Linker Design
In addition to forming stable linkages, the strategic design of linkers often requires the incorporation of a cleavable moiety that can be selectively broken under specific conditions. While this compound is not primarily known as a cleavable linker, the chemical nature of the tosylate ester group offers potential for its application in such designs.
The sulfonic acid ester bond can undergo hydrolysis under acidic or basic conditions, which would cleave the linker and release the immobilized molecule. The rate of this hydrolysis can be influenced by the specific reaction conditions, allowing for a degree of control over the cleavage process. chemistrysteps.comlibretexts.orglibretexts.org
Furthermore, the tosyl group can be susceptible to reductive cleavage under certain conditions. rsc.org For instance, palladium-catalyzed reduction can cleave the C-O bond of aryl tosylates. rsc.org While this method is not as commonly employed in biological systems as other cleavable linker strategies, it represents a potential pathway for the controlled release of a linked molecule in a laboratory setting. The development of more biocompatible reductive cleavage methods could expand the utility of tosylate-containing linkers in drug delivery and other biomedical applications. researchgate.net
| Cleavage Strategy | Cleavable Bond | Stimulus | Potential Application |
| Hydrolysis | Sulfonic Acid Ester (S-O) | Acid or Base | Controlled release in specific pH environments |
| Reduction | Carbon-Oxygen (C-O) | Reducing agents (e.g., Pd catalysis) | Laboratory-based cleavage, potential for targeted release |
Integration into Materials Science and Polymer Chemistry
Functionalization of Polymeric Systems
The ability to introduce specific functional groups into a polymer backbone or onto its surface is crucial for tailoring its properties for specific applications. Toluene-4-sulfonic acid 6-azido-hexyl ester serves as a key reagent in this context, primarily through the highly efficient "click chemistry" reactions.
The azide (B81097) group of this compound is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the straightforward and high-yield synthesis of polymers with precisely defined structures and functionalities. Researchers utilize this compound to introduce the azido (B1232118) functionality into polymer chains, which can then be reacted with alkyne-containing molecules to attach a variety of moieties, including bioactive molecules, fluorescent tags, or other polymer chains.
The tosyl group can also be used as a leaving group in nucleophilic substitution reactions to first attach the 6-azido-hexyl moiety to a polymer backbone. This pre-functionalized polymer can then participate in click chemistry reactions. This two-step approach provides a versatile platform for creating complex and functional polymeric architectures.
Table 1: Examples of Polymer Functionalization using Azide-Alkyne Click Chemistry
| Polymer Backbone | Functional Group Introduced via Click Chemistry | Resulting Property/Application |
|---|---|---|
| Poly(ethylene glycol) (PEG) | Biotin (B1667282) | Bioconjugation and biosensing |
| Polystyrene (PS) | Fluorescein | Fluorescent labeling and imaging |
Surface properties of materials, such as wettability, biocompatibility, and adhesion, are critical for their performance. This compound is employed in the surface modification of various polymeric substrates. The compound can be initially grafted onto a surface through reactions involving the tosyl group or by creating azide-reactive sites on the surface. Subsequently, the azide groups are used to "click" on desired molecules, effectively tailoring the surface properties.
For instance, grafting hydrophilic polymers like poly(ethylene glycol) (PEG) onto a hydrophobic polymer surface using this strategy can significantly improve its biocompatibility and reduce protein fouling. Conversely, grafting hydrophobic moieties can be used to create superhydrophobic surfaces. This precise control over surface chemistry allows for the development of materials for applications ranging from biomedical implants to self-cleaning coatings.
Development of Stimuli-Responsive and Advanced Materials
Stimuli-responsive or "smart" materials can change their properties in response to external triggers such as temperature, pH, light, or specific molecules. This compound plays a role in the design and synthesis of such advanced materials.
The bifunctional nature of this compound makes it a potential cross-linking agent for creating polymer networks, such as hydrogels. By reacting with polymers containing complementary functional groups (e.g., alkynes), it can form stable cross-links. The introduction of specific cleavable linkages within the cross-linker or the polymer backbone can lead to the formation of stimuli-responsive hydrogels that can degrade or release encapsulated cargo in response to a specific trigger. smolecule.com
The surface functionalization of nanomaterials is crucial for their dispersibility, stability, and interaction with their environment. This compound is a valuable tool for the surface engineering of a variety of nanoparticles, including silica (B1680970), gold, and quantum dots. smolecule.com
The process typically involves the initial modification of the nanoparticle surface to introduce either alkyne or azide functionalities. For silica nanoparticles, this can be achieved using silane (B1218182) chemistry. smolecule.com Subsequently, this compound (or an alkyne-functionalized molecule) can be attached via click chemistry. This method allows for the creation of a dense and stable functional layer on the nanoparticle surface, enabling applications in areas such as targeted drug delivery, bioimaging, and catalysis.
Table 2: Nanomaterials and Surface Engineering Applications
| Nanomaterial | Surface Modification Strategy | Application |
|---|---|---|
| Silica Nanoparticles | Silanization followed by click chemistry with this compound | Targeted drug delivery, bioimaging |
| Gold Nanoparticles | Thiol chemistry followed by click reaction | Biosensing, diagnostics |
Hybrid Materials and Composites Fabrication
Hybrid materials and composites, which combine the properties of different classes of materials (e.g., organic polymers and inorganic nanoparticles), often exhibit synergistic effects and enhanced performance. This compound facilitates the fabrication of such materials by promoting strong interfacial adhesion between the different components.
Innovations in Bioconjugation and Biological Probes
Site-Specific Bioconjugation Strategies Utilizing Toluene-4-sulfonic Acid 6-Azido-Hexyl Ester
Site-specific bioconjugation aims to attach a molecule of interest to a precise location within a biomolecule, ensuring homogeneity and preserving biological activity. This compound facilitates such strategies by acting as a heterobifunctional linker. The general approach involves two stages. First, the tosylate end of the ester reacts with a nucleophilic functional group on a target biomolecule, such as an amine, thiol, or hydroxyl group, thereby installing a 6-azido-hexyl arm. Second, the terminal azide (B81097) is available for a highly selective click reaction with an alkyne-containing reporter tag, drug, or other molecule of interest. This modular approach provides precise control over the conjugation site and the nature of the appended molecule.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study enzyme function directly in native biological systems. epo.org ABPP utilizes active site-directed chemical probes that covalently label a specific class of enzymes. tum.de These probes typically consist of a reactive group (the "warhead") that binds to the enzyme's active site and a reporter tag for detection and identification.
This compound can serve as a crucial building block in the synthesis of two-step ABPP probes. In this design, a core molecule is synthesized containing the warhead specific for an enzyme class (e.g., a fluorophosphonate for serine hydrolases) and a nucleophilic handle (e.g., a primary alcohol). This intermediate is then reacted with this compound. The nucleophilic handle displaces the tosylate group, covalently attaching the azido-hexyl linker. The resulting probe can then be introduced to a proteome, where it labels target enzymes. The azide tag allows for the subsequent attachment of a reporter molecule, such as a fluorophore or biotin (B1667282), via click chemistry for visualization or enrichment. ub.edu This strategy offers flexibility, as the same azido-functionalized probe can be coupled with various alkyne-reporters to suit different experimental needs. google.com
| Probe Component | Function | Role of this compound |
| Warhead | Covalently binds to the active site of a target enzyme family. | Not directly involved; attached to the probe scaffold. |
| Linker | Connects the warhead to the reporter tag. | Provides the 6-azido-hexyl linker via nucleophilic substitution. |
| Reporter Tag | Enables detection and analysis (e.g., fluorophore, biotin). | The azide group serves as the handle for "clicking" on the reporter tag. |
The precise functionalization of proteins and peptides is essential for developing therapeutic proteins, diagnostic tools, and for studying protein function. This compound enables the introduction of an azide handle onto proteins and peptides for subsequent modification via click chemistry. scribd.com The tosylate group can react with nucleophilic amino acid side chains.
The primary targets for alkylation by the tosylate group are the ε-amino group of lysine (B10760008) and the thiol group of cysteine. Under controlled pH conditions, selective modification can be achieved. Once the 6-azido-hexyl linker is installed, the protein or peptide can be conjugated to a wide array of alkyne-modified molecules, including imaging agents, polyethylene (B3416737) glycol (PEG) chains (for improved pharmacokinetics), or other proteins. google.comgoogle.com
Table of Potential Protein Modification Sites for this compound
| Amino Acid | Nucleophilic Group | Reaction Product |
|---|---|---|
| Lysine | Epsilon-amino group (-NH₂) | Secondary amine linkage |
| Cysteine | Thiol group (-SH) | Thioether linkage |
| Serine/Threonine | Hydroxyl group (-OH) | Ether linkage (less common) |
Chemically modified oligonucleotides are critical for various therapeutic and diagnostic applications, including antisense therapy and gene editing. epo.org Modifications can enhance stability against nucleases, improve cellular uptake, and increase binding affinity to target sequences. This compound can be used to introduce an azide functionality into synthetic oligonucleotides.
During solid-phase synthesis, a modified phosphoramidite (B1245037) containing a nucleophilic group (e.g., a primary amine or hydroxyl on a linker attached to the nucleobase or sugar) can be incorporated. Alternatively, post-synthetic modification can be performed on oligonucleotides that have been synthesized with specific nucleophilic handles. The reaction with this compound attaches the azido-hexyl linker, which can then be used to conjugate the oligonucleotide to other molecules, such as cell-penetrating peptides or fluorescent dyes, via click chemistry. googleapis.com This method is valuable for creating sophisticated nucleic acid-based tools and therapeutics. core.ac.uk
Understanding the roles of lipids, glycans, and other metabolites in cellular processes often requires their chemical labeling for tracking and analysis. csj.jp this compound provides a means to tag these biomolecules with an azide reporter for click chemistry-based detection. Many of these molecules contain hydroxyl or amino groups that can serve as nucleophiles to displace the tosylate group.
For example, the hydroxyl groups on steroids (e.g., cholesterol), fatty acids, or the sugar moieties of glycans can be targeted for alkylation. vt.eduebin.pub A patent describes a related process where a hydroxyl group on a sugar is first converted to a sulfonate ester and then reacted with sodium azide to introduce the azide group. google.com Using this compound simplifies this by achieving the linkage and azide introduction in a single step. Once labeled with the azide, these biomolecules can be visualized within cells or isolated for further analysis.
Design and Synthesis of Biologically Active Conjugates
The modular nature of the reactions involving this compound makes it an attractive building block for the design and synthesis of complex, biologically active conjugates. Its defined length and chemical properties allow for its incorporation as a spacer that connects different molecular entities, such as an antibody and a drug payload.
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. googleapis.comepo.org The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. google.com
This compound is a suitable precursor for constructing linkers for ADCs. google.com In a common strategy, the cytotoxic drug, which often contains a nucleophilic site like a hydroxyl or amine group, is first reacted with the ester. This reaction displaces the tosylate and attaches the drug to one end of the 6-azido-hexyl linker. The resulting drug-linker-azide intermediate can then be conjugated to an antibody that has been functionalized with an alkyne group (e.g., through modification of lysine or cysteine residues with an alkyne-containing reagent). The final conjugation step is achieved via a highly efficient click reaction, yielding a precisely constructed ADC. escholarship.org This synthetic route allows for the separate optimization of the drug-linker attachment and the final antibody conjugation step.
Schematic Role in ADC Linker Synthesis
| Step | Reactants | Reaction Type | Product |
|---|---|---|---|
| 1. Linker-Payload Attachment | Cytotoxic Drug (with -OH or -NH₂) + this compound | Nucleophilic Substitution | Drug-linker(hexyl)-azide |
| 2. Antibody Modification | Monoclonal Antibody + Alkyne Reagent | Amine/Thiol Modification | Alkyne-functionalized Antibody |
| 3. Final Conjugation | Drug-linker(hexyl)-azide + Alkyne-functionalized Antibody | Azide-Alkyne Cycloaddition | Final Antibody-Drug Conjugate |
PROTAC (Proteolysis-Targeting Chimeras) Linker Components
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to selectively degrade target proteins within cells. nih.gov These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. nih.gov The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein. explorationpub.commusechem.com
This compound is a valuable reagent for the synthesis of PROTAC linkers due to its dual functionality. The tosylate group serves as a good leaving group, facilitating nucleophilic substitution reactions for attachment to one of the PROTAC ligands. The terminal azide group provides a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. medchemexpress.com This reaction allows for the modular and efficient connection to the second ligand, which would be functionalized with a terminal alkyne. nih.govexplorationpub.com
The 6-carbon hexyl chain of this compound provides a flexible and hydrophobic spacer, the length and composition of which are critical for optimal PROTAC activity. musechem.com Researchers often synthesize libraries of PROTACs with varying linker lengths to empirically determine the optimal distance and geometry for inducing protein degradation. nih.gov The use of azide-alkyne click chemistry, enabled by reagents like this compound, greatly facilitates the rapid and parallel synthesis of such libraries. explorationpub.commedchemexpress.com
Table 1: Key Moieties in this compound for PROTAC Linker Synthesis
| Moiety | Chemical Group | Function in PROTAC Linker Synthesis |
| Tosylate | p-Toluenesulfonate | Good leaving group for nucleophilic substitution, enabling attachment to a PROTAC ligand. |
| 6-Azido-hexyl | N₃-(CH₂)₆- | Provides a flexible, hydrophobic spacer and a terminal azide for click chemistry. |
| Azide | -N₃ | Reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). |
Advanced Probes for Cellular Imaging and Detection
The ability to visualize and track biomolecules within their native cellular environment is crucial for understanding complex biological processes. This compound serves as a foundational component in the construction of advanced probes for such purposes.
Introduction of Fluorescent and Affinity Tags
The azide functionality of this compound is instrumental in the attachment of fluorescent dyes and affinity tags to biomolecules of interest. Through the CuAAC reaction, a biomolecule that has been modified to contain an alkyne group can be covalently linked to a fluorescent probe or an affinity tag that has been functionalized with an azide, or vice versa. sb-peptide.comjenabioscience.com
For instance, a protein of interest can be genetically engineered to incorporate an unnatural amino acid containing an alkyne side chain. longdom.org This alkyne-modified protein can then be specifically labeled with a fluorescent dye that has been derivatized with an azide group. This compound can be used to synthesize such azide-functionalized fluorescent probes, where the hexyl chain acts as a linker separating the fluorophore from the reactive azide group. jenabioscience.com This spatial separation can help to minimize potential quenching of the fluorophore by the biomolecule.
Similarly, affinity tags, such as biotin or polyhistidine tags (His-tags), can be introduced onto biomolecules using this strategy. sb-peptide.comnih.govnih.gov An azide-functionalized affinity tag can be synthesized and then "clicked" onto an alkyne-modified biomolecule. This allows for the subsequent purification or detection of the tagged molecule using streptavidin (for biotin) or nickel-NTA affinity chromatography (for His-tags). nih.govnih.gov The versatility of the azide-alkyne click chemistry allows for a modular approach to the design of a wide range of affinity probes.
Table 2: Applications in Probe Synthesis
| Probe Type | Tag | Role of 6-Azido-hexyl Moiety |
| Fluorescent Probe | e.g., Fluorescein, Rhodamine | Linker to attach the fluorescent dye to a biomolecule via click chemistry. |
| Affinity Probe | e.g., Biotin, His-tag | Linker to attach the affinity tag for purification or detection. |
Radioisotopic Labeling for Tracing
Radioisotopic labeling is a highly sensitive technique used to trace the biodistribution and metabolic fate of molecules in vitro and in vivo. wikipedia.org this compound can be adapted for use in the synthesis of radiolabeled probes. The key is to incorporate a radionuclide, such as Fluorine-18 (¹⁸F), into the molecule. nih.gov
One strategy involves the synthesis of an ¹⁸F-labeled prosthetic group containing an azide. For example, an ¹⁸F-fluoroalkyl azide could be synthesized and then used to label an alkyne-functionalized biomolecule via CuAAC. rsc.org While direct synthesis of ¹⁸F-labeled this compound is not a common approach, the principle of using an azide-functionalized linker for radiolabeling is well-established. mdpi.com The tosylate precursor, ethylene (B1197577) glycol ditosylate, can be reacted with [¹⁸F]fluoride to produce 2-[¹⁸F]fluoroethyl tosylate, which is a versatile reagent for introducing the ¹⁸F-fluoroethyl group. rsc.org A similar strategy could be envisioned for the synthesis of an ¹⁸F-labeled 6-azido-hexyl tosylate.
The resulting radiolabeled biomolecule can then be used in techniques like Positron Emission Tomography (PET) to visualize its localization and concentration in living organisms. nih.gov The stability of the triazole ring formed during the click reaction ensures that the radiolabel remains attached to the biomolecule of interest during the course of the experiment. mdpi.com
Analytical and Biophysical Characterization for Research Integrity
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic analysis provides detailed information about the molecular structure and the specific arrangement of atoms and functional groups within Toluene-4-sulfonic acid 6-azido-hexyl ester.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide precise information about the chemical environment of each nucleus, allowing for an unambiguous verification of the compound's molecular framework.
In ¹H NMR, the aromatic protons of the p-toluenesulfonyl (tosyl) group typically appear as two distinct doublets in the downfield region (approx. 7.3-7.8 ppm). The methyl group on the toluene (B28343) ring presents as a singlet around 2.4 ppm. The protons of the hexyl chain exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the sulfonate ester oxygen (CH₂-O) shifted downfield (approx. 4.0 ppm) and the methylene group attached to the terminal azide (B81097) function (CH₂-N₃) appearing around 3.25–3.35 ppm.
In ¹³C NMR, distinct signals for each carbon atom confirm the structure. This includes the aromatic carbons, the methyl carbon of the tosyl group, the six individual carbons of the hexyl chain, with the carbons attached to the oxygen and azide groups being significantly shifted downfield due to the electronegativity of these heteroatoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to SO₂) | ~7.75 | Doublet |
| Aromatic (ortho to CH₃) | ~7.35 | Doublet |
| -O-CH₂- (hexyl) | ~4.05 | Triplet |
| -CH₂-N₃ (hexyl) | 3.25 - 3.35 | Triplet |
| Tosyl -CH₃ | ~2.45 | Singlet |
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular chemical bonds.
The most prominent and diagnostic absorption band is the sharp, strong stretch of the azide (-N₃) group, which characteristically appears around 2100 cm⁻¹. The presence of the sulfonate ester group is confirmed by strong S=O stretching vibrations, typically found in the region of 1170–1120 cm⁻¹. Other expected signals include C-H stretches for the aromatic and aliphatic portions of the molecule, C=C stretches for the aromatic ring, and S-O-C bond vibrations.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Azide | N≡N stretch | ~2100 |
| Sulfonate | S=O stretch | 1170 - 1120 |
| Aromatic Ring | C=C stretch | ~1600 |
| Alkane | C-H stretch | 2850 - 3000 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places), HRMS provides an exact mass that can be used to validate the chemical formula, C₁₃H₁₉N₃O₃S. smolecule.com This technique is essential for distinguishing the target compound from other molecules with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragments, such as the tosyl group or the azido-hexyl chain.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃S smolecule.com |
| Calculated Monoisotopic Mass | 297.1147 g/mol |
| Expected Molecular Ion [M+H]⁺ | 298.1220 |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from starting materials, byproducts, or other components in a mixture, as well as for precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity and quantifying this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose.
A common approach involves using a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like water with 0.1% trifluoroacetic acid (TFA). Detection is effectively achieved using a UV detector set to a wavelength where the p-toluenesulfonyl chromophore exhibits strong absorbance, such as 254 nm. This method allows for the separation of the target compound from potential impurities, and its concentration can be determined by comparing the peak area to that of a calibrated standard.
Table 4: Typical HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Reverse-Phase) |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of sulfonate esters. shimadzu.comshimadzu.com However, direct analysis of this compound by GC-MS presents challenges due to its relatively low volatility and the thermal lability of the azide functional group, which can decompose at the high temperatures required for vaporization in the GC inlet.
To overcome this limitation, a derivatization strategy is often necessary. One effective approach is to convert the azide group into a more thermally stable and volatile derivative, such as a triazole, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction prior to analysis. Following derivatization, the resulting compound can be readily analyzed by GC-MS, where the gas chromatograph separates the components of the mixture and the mass spectrometer provides identification and quantification based on the mass spectrum of the analyte. This approach is particularly useful for detecting trace amounts of the compound in complex matrices.
Table 5: Potential GC-MS Analysis Strategy
| Step | Description |
|---|---|
| 1. Derivatization | Conversion of the azide group to a thermally stable triazole via CuAAC reaction. |
| 2. GC Separation | Use of a suitable capillary column (e.g., Rtx-200) to separate the derivatized analyte. shimadzu.com |
| 3. MS Detection | Mass spectrometer operated in Scan or Selected Ion Monitoring (SIM) mode for identification and quantification. |
Advanced Imaging and Microscopy for Conjugate Localization
The precise localization of biomolecular conjugates within complex biological systems is crucial for understanding their function and mechanism of action. "this compound" serves as a key linker molecule in this context, enabling the attachment of imaging probes to target biomolecules through bioorthogonal click chemistry. nih.gov Once a fluorescent dye is conjugated to a target molecule using this azide-functionalized linker, a variety of advanced imaging techniques can be employed to visualize its subcellular distribution and dynamics.
Confocal microscopy is a widely used technique for imaging fluorescently labeled conjugates within cells and tissues. nih.gov By using a pinhole to reject out-of-focus light, confocal microscopy provides high-contrast images of specific focal planes, allowing for the three-dimensional reconstruction of the conjugate's localization. For instance, after metabolically incorporating an alkyne-modified amino acid into newly synthesized proteins, "this compound" can be used to "click" a fluorescent probe to these proteins. Subsequent imaging by confocal microscopy can then reveal the spatial distribution of this population of proteins within different cellular compartments. researchgate.net Studies have demonstrated the ability to visualize labeled proteins throughout the cell, not just confined to the cell membrane, using this approach. nih.gov
To overcome the diffraction limit of conventional microscopy, super-resolution microscopy techniques are increasingly being employed. springernature.com Methods such as direct stochastic optical reconstruction microscopy (dSTORM) allow for the visualization of labeled biomolecules with near-molecular resolution. This is particularly valuable for understanding the nanoscale organization of protein complexes or other cellular structures. The high density of labeling achievable with click chemistry, facilitated by linkers like "this compound," is advantageous for these techniques which rely on the precise localization of single fluorophores. researchgate.net This has been successfully applied to visualize the intricate structures of the plasma membrane and its associated proteins.
The versatility of click chemistry allows for the use of a wide array of fluorescent probes with different spectral properties, enabling multi-color imaging experiments. nih.gov This allows for the simultaneous visualization of multiple targets, providing insights into their co-localization and potential interactions. For example, two different proteins could be labeled with distinct unnatural amino acids and subsequently "clicked" with different colored fluorophores for dual-color super-resolution imaging.
| Imaging Technique | Application for Conjugate Localization | Illustrative Findings |
| Confocal Microscopy | 3D visualization of fluorescently labeled conjugates within cells and tissues. | Determination of the subcellular distribution of newly synthesized proteins labeled via click chemistry, showing localization in the cytoplasm and nucleus. nih.gov |
| Super-Resolution Microscopy (e.g., dSTORM) | Nanoscale imaging of the spatial organization of labeled biomolecules. | Visualization of the distribution of plasma membrane proteins at the molecular level, revealing details of membrane microdomains. |
| Live-Cell Imaging | Real-time tracking of the dynamics of labeled conjugates in living cells. | Monitoring the trafficking and turnover of proteins labeled with a fluorescent probe using a strain-promoted azide-alkyne cycloaddition. researchgate.net |
Biophysical Characterization of Conjugates (e.g., Hydrodynamic Properties)
The conjugation of molecules like fluorescent dyes or therapeutic agents to biomolecules using "this compound" can potentially alter their biophysical properties. Therefore, a thorough characterization of the resulting conjugates is essential to ensure their integrity and functionality. A key aspect of this characterization is the analysis of their hydrodynamic properties, which relate to the size, shape, and behavior of the macromolecules in solution. beckman.es
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic diameter of molecules and particles in solution. mtoz-biolabs.com It is particularly useful for assessing the aggregation state of a bioconjugate. nih.gov An increase in the hydrodynamic radius after conjugation can indicate the successful attachment of the linker and payload, while the appearance of larger species can signal aggregation. DLS provides a rapid assessment of the homogeneity of the sample. harvard.edu
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for the absolute determination of the molar mass and size of macromolecules in solution, independent of their shape or elution profile on the chromatography column. nih.govnih.gov This method is invaluable for characterizing bioconjugates as it can distinguish between the unconjugated biomolecule, the desired conjugate, and any aggregates. wyatt.com By combining MALS with UV and refractive index detectors, it is possible to determine the molar mass of both the biomolecule and the conjugated moiety, providing information on the degree of labeling. nih.govwyatt.com
Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing macromolecules in their native state in solution. beckman.es In a sedimentation velocity (SV-AUC) experiment, the rate at which a molecule moves in a strong centrifugal field is measured. This sedimentation coefficient is related to the molecule's mass and shape (frictional ratio). youtube.com AUC can provide detailed information on the homogeneity of a sample, the presence of aggregates, and conformational changes that may occur upon conjugation. researchgate.net It is also a powerful tool for studying binding interactions and determining the stoichiometry of complexes. beckman.com
The table below summarizes how these techniques can be applied to characterize bioconjugates formed using "this compound" and the type of data they provide.
| Biophysical Technique | Parameter Measured | Information Gained for Conjugates |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh), Polydispersity Index (PDI) | Assessment of conjugate size, homogeneity, and presence of aggregates. mtoz-biolabs.com |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Absolute Molar Mass (Mw), Radius of Gyration (Rg) | Accurate determination of the molecular weight of the conjugate, quantification of aggregates, and assessment of labeling efficiency. nih.govharvard.edu |
| Analytical Ultracentrifugation (AUC) | Sedimentation Coefficient (s), Frictional Ratio (f/f₀) | Characterization of conjugate size and shape, detection of conformational changes upon conjugation, and analysis of sample purity and aggregation state. beckman.es |
By employing these advanced analytical and biophysical techniques, researchers can ensure the quality and integrity of biomolecular conjugates prepared using "this compound," which is fundamental for the reliability and reproducibility of subsequent biological and imaging studies.
Computational Chemistry and Molecular Modeling in Research
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that offer a detailed understanding of the electronic properties of Toluene-4-sulfonic acid 6-azido-hexyl ester. These calculations are fundamental to predicting the molecule's intrinsic reactivity and conformational preferences.
The electronic structure of this compound dictates its chemical behavior. DFT calculations are commonly employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap generally suggests higher reactivity.
For a molecule like this compound, the HOMO is typically localized on the electron-rich azide (B81097) and tosylate oxygen atoms, while the LUMO is distributed over the aromatic ring and the sulfonyl group. This distribution indicates that the azide group is prone to react with electrophiles, and the carbon atom attached to the tosylate group is susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net In these maps, electron-rich regions, which are susceptible to electrophilic attack, are colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. For this compound, the MEP would show negative potential around the azide group and the oxygen atoms of the sulfonate, and positive potential around the hydrogen atoms of the alkyl chain and the sulfur atom of the tosylate group.
Table 1: Representative DFT-Calculated Electronic Properties of an Alkyl Azide Analogue (Note: Data is for a representative short-chain alkyl azide and serves to illustrate typical values.)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
This interactive table is based on typical values found in computational studies of similar molecules.
The flexibility of the six-carbon alkyl chain in this compound results in multiple possible conformations. Conformational analysis using DFT can identify the most stable (lowest energy) arrangements of the molecule. cwu.edu The primary degrees of freedom include the torsion angles along the C-C backbone of the hexyl chain and the rotation around the C-O and S-O bonds of the ester group.
The most stable conformer of the hexyl chain is typically the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. Gauche conformations, where the carbon backbone is bent, are generally higher in energy. The energy difference between these conformers is typically in the range of 0.5-2 kcal/mol.
Table 2: Calculated Relative Energies of Different Alkyl Chain Conformations for a Hexane (B92381) Analogue (Note: This data is illustrative for a simple hexane chain.)
| Conformation | Relative Energy (kcal/mol) |
| anti-anti-anti | 0.00 |
| gauche-anti-anti | 0.65 |
| anti-gauche-anti | 0.70 |
| gauche-gauche-anti | 1.40 |
This interactive table showcases the energetic penalties associated with less stable conformations.
Molecular Dynamics Simulations for Conjugate Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound and its interactions with other molecules or surfaces over time. pnas.orgpusan.ac.kr These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts.
A key application of MD for this molecule is in simulating its behavior when tethered to a surface, for instance, as part of a self-assembled monolayer (SAM) on a gold substrate. pnas.org In such simulations, the tosylate end would be replaced by a thiol for binding to gold, and the azide-terminated chains would be studied for their orientation, packing, and interaction with solvent molecules. These simulations can reveal important properties such as the tilt angle of the alkyl chains with respect to the surface normal, the degree of conformational disorder (e.g., the number of gauche defects), and the accessibility of the terminal azide group for subsequent reactions like "click" chemistry. nih.gov
Table 3: Typical Parameters from MD Simulations of Azide-Terminated SAMs on Gold (Note: These are representative values from simulations of similar systems.)
| Parameter | Typical Value |
| Average Tilt Angle | 30-35° from surface normal |
| Surface Coverage | 21.4 Ų/molecule |
| Percentage of Gauche Defects | 5-15% |
| Azide Group Accessibility | High |
This interactive table summarizes key structural features observed in MD simulations.
Rational Design of Derivatives and Reaction Pathways
Computational modeling plays a crucial role in the rational design of derivatives of this compound to optimize its properties for specific applications. nih.govacs.org For example, DFT calculations can be used to predict how substituents on the toluene (B28343) ring would affect the leaving group ability of the tosylate. Electron-withdrawing groups would be predicted to increase the electrophilicity of the sulfur atom, making the tosylate a better leaving group.
Furthermore, computational methods are invaluable for studying the reaction pathways involving both the azide and tosylate functionalities. For the azide group, DFT can be used to model the transition state of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net This allows for the prediction of reaction barriers and rates, and for understanding the role of the catalyst. For the tosylate group, computational models can elucidate the mechanism of nucleophilic substitution reactions, distinguishing between SN1 and SN2 pathways and predicting the stereochemical outcome.
Cheminformatics and Data Mining for Structure-Property Relationships
Cheminformatics and data mining techniques are used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) for classes of molecules that include this compound. nih.govnih.gov These approaches use statistical methods to correlate molecular descriptors (numerical representations of chemical structure) with experimental data, such as reactivity or toxicity.
For sulfonate esters, QSAR models have been developed to predict skin sensitization potential. nih.gov In these models, descriptors such as hydrophobicity (logP) and electrophilicity (calculated using quantum chemistry) are used to predict the likelihood of a compound to act as a sensitizer. Such models can be used to assess the potential biological activity of this compound and to guide the design of safer alternatives.
Table 4: Example of Molecular Descriptors Used in QSAR Models for Sulfonate Esters
| Descriptor | Description | Relevance |
| LogP | Octanol-water partition coefficient | Hydrophobicity, membrane permeability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Electrophilicity, reactivity with nucleophiles |
| Molecular Weight | Mass of the molecule | Size and steric effects |
| Polar Surface Area | Surface area of polar atoms | Solubility, transport properties |
This interactive table lists common descriptors used in cheminformatics to predict the properties of molecules like sulfonate esters.
Prospective Research Directions and Interdisciplinary Opportunities
Emerging Synthetic Methodologies and Green Chemistry Approaches
The conventional synthesis of Toluene-4-sulfonic acid 6-azido-hexyl ester involves the esterification of Toluene-4-sulfonic acid with 6-azido-hexanol, often utilizing dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) and catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) in aprotic solvents. smolecule.com However, research is pivoting towards more sustainable and efficient methods in line with the principles of green chemistry.
Emerging strategies focus on improving reaction conditions and minimizing hazardous waste. One such approach is the use of microwave-promoted nucleophilic substitution. A rapid and efficient microwave-assisted method for the substitution of tosylates with alkali azides in aqueous media has been demonstrated, offering a greener alternative to conventional heating by reducing reaction times and potentially energy consumption. organic-chemistry.org
Another promising avenue is the application of biocatalysis. Enzymatic synthesis, particularly lipase-catalyzed esterification, is a well-established green method for producing various alkyl esters. researchgate.netthescipub.com Lipases like Novozym 435 are effective in solvent-free systems, which significantly reduces the environmental impact. researchgate.netthescipub.com While not yet documented specifically for this exact molecule, the enzymatic synthesis of esters is a key area of research for greener chemical production.
Furthermore, continuous flow chemistry presents a significant advancement for handling potentially hazardous reagents like organic azides safely. researchgate.netnih.gov A method for generating tosyl azide (B81097) in a continuous flow system using a solid-supported azide resin has been developed. researchgate.netnih.gov This technique minimizes the amount of hazardous material present at any given time and allows for the direct use of the product in subsequent reactions without isolation, enhancing both safety and efficiency.
| Synthesis Method | Key Advantages | Relevant Research Area |
| Microwave-Promoted Synthesis | Rapid, efficient, reduced energy consumption | Green Chemistry |
| Enzymatic Esterification | Biocatalytic, often solvent-free, high specificity | Biocatalysis |
| Continuous Flow Chemistry | Enhanced safety for hazardous reagents, efficient | Process Chemistry |
Exploration of Novel Click Chemistry Variants
This compound is a valuable reagent in click chemistry, primarily due to its terminal azide group. Its most common application is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient reaction for forming 1,2,3-triazoles. smolecule.com Beyond this conventional method, the compound is an ideal candidate for novel click chemistry variants that offer distinct advantages.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a significant evolution, as it proceeds without the need for a cytotoxic copper catalyst. nih.govmagtech.com.cn The reaction is driven by the high ring strain of a cyclooctyne (B158145) reaction partner. magtech.com.cn This copper-free approach is particularly advantageous for in vivo bioconjugation in living systems where copper toxicity is a concern. nih.govnih.gov The azide moiety of this compound can react readily with strained alkynes like dibenzocyclooctynol (DIBO). nih.gov
Photo-click chemistry represents another frontier, enabling spatiotemporal control over the ligation process. researchgate.netnih.gov In this variant, the azide-alkyne cycloaddition is triggered by light. acs.orgnih.gov This can be achieved by using a photolabile protecting group on the alkyne or employing a light-activated catalyst. acs.orgresearchgate.net This level of control is highly desirable for applications such as surface patterning and the site-specific labeling of biomolecules within a cellular environment. acs.org
Newer forms of azide-based click reactions are also emerging. For instance, sulfo-click chemistry involves the reaction of sulfonyl azides with thioacids to create amide bonds. nih.gov While this compound is an alkyl azide, the development of such related chemistries highlights the expanding versatility of the azide functional group in modern synthesis. nih.govresearchgate.net
Expanded Scope in Supramolecular Chemistry and Nanotechnology
The unique bifunctional nature of this compound, possessing both a reactive azide "handle" and a structured tosyl group, makes it a valuable component in nanotechnology and supramolecular chemistry.
In nanotechnology , the compound is employed for the functionalization of surfaces and nanoparticles. smolecule.com The azide group allows for the covalent attachment of the molecule to alkyne-modified surfaces or nanoparticles via click chemistry. This is particularly useful in creating functionalized nanomaterials for drug delivery and diagnostics. hiyka.comnih.gov For example, azide-functionalized gold nanoparticles can be conjugated with targeting ligands, therapeutic agents, or imaging probes, enabling the development of sophisticated theranostic systems. hiyka.com
In supramolecular chemistry , the focus is on creating ordered structures through non-covalent interactions. Research on other azide-containing molecules, such as dipeptides, has shown their capacity to self-assemble into well-defined architectures like porous spherical structures. bioforumconf.comnih.gov The azide group can play a dual role in such assemblies. Beyond its use in click reactions, the azide moiety can function as a photo-cross-linking agent. bioforumconf.comnih.gov Upon irradiation with UV light, the azide can form a reactive nitrene intermediate, leading to covalent cross-linking within the self-assembled structure. This process can alter the morphology and enhance the mechanical properties, such as stiffness, of the resulting material. bioforumconf.comnih.gov
| Field | Application | Functional Role of Azide Group |
| Nanotechnology | Surface functionalization of nanoparticles | Covalent attachment via click chemistry |
| Supramolecular Chemistry | Formation of self-assembled structures | Photo-cross-linking agent for stabilization |
Advanced Biomedical Applications Beyond Linker Functionality
While the primary biomedical role of this compound is as a heterobifunctional linker for bioconjugation, its utility extends to creating highly advanced therapeutic and diagnostic systems where it is integral to functions beyond simple tethering. smolecule.com
In the realm of targeted drug delivery , the molecule is crucial for constructing actively targeted nanocarriers. By using the azide group to "click" specific targeting ligands—such as antibodies, peptides, or aptamers—onto a drug-loaded nanoparticle, the system can be directed to diseased cells or tissues. hiyka.com This active targeting mechanism enhances therapeutic efficacy and significantly reduces the off-target side effects associated with many potent drugs, such as chemotherapeutics. hiyka.com
The compound also enables the design of stimuli-responsive systems . The triazole linkage formed via the click reaction can be engineered alongside other chemical motifs to be cleavable under specific physiological conditions, such as the lower pH found in tumor microenvironments or within cellular lysosomes. hiyka.com This allows for the controlled, site-specific release of a therapeutic payload, ensuring the drug is liberated precisely where it is needed most. hiyka.com
Furthermore, there is potential for the molecule or its derivatives to exhibit intrinsic biological activity . Sulfonic acid esters are known to act as alkylating agents, a property that underlies the mechanism of some therapeutic drugs, though it also raises toxicological considerations. Separately, the azide group itself has been explored as a pharmacophore; for example, azido-modified nucleosides like azidothymidine (AZT) are potent therapeutic agents, and other azides have been investigated for roles in enzyme inhibition. researchgate.net This suggests that while this compound is valued for its linker capabilities, its constituent parts may contribute more directly to a biological effect in future applications.
Q & A
Q. Validation techniques :
- NMR spectroscopy : Confirm the presence of the azide (-N₃) group (δ 3.25–3.35 ppm for CH₂-N₃) and sulfonate ester linkage.
- IR spectroscopy : Detect characteristic azide stretches (~2100 cm⁻¹) and sulfonate S=O bonds (~1170–1120 cm⁻¹).
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the expected structure.
Basic: What safety measures are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile or rubber gloves, chemical-resistant aprons, and face shields to prevent skin/eye contact. Use fume hoods for ventilation due to potential azide decomposition hazards .
- First Aid :
- Skin contact : Flush with water for ≥15 minutes; remove contaminated clothing immediately .
- Eye exposure : Irrigate with saline or water for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry place away from reducing agents or metals to avoid explosive azide reactions.
Advanced: How can stereochemical control be achieved in derivatives of this compound for chiral drug intermediates?
Answer:
- Enzymatic resolution : Use lipases or esterases to selectively hydrolyze enantiomers. For example, Candida antarctica lipase B has shown high enantioselectivity (E > 200) in separating cyclopropane esters, a strategy adaptable to azido-hexyl derivatives .
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during synthesis, followed by azide functionalization .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Pd complexes) to control stereochemistry during ester formation.
Advanced: How can researchers address contradictions in reactivity data when using this compound in CuAAC (Click Chemistry) reactions?
Answer:
Contradictions often arise from:
- Azide stability : Trace moisture or light exposure can degrade the azide group. Use anhydrous solvents (e.g., DMF or THF) and amber glassware .
- Copper catalyst interference : Residual sulfonic acid may deactivate Cu(I). Pre-neutralize acidic impurities with a weak base (e.g., NaHCO₃) before reaction .
- Side reactions : Competing nucleophilic substitutions at the sulfonate ester can occur. Optimize reaction temperature (25–40°C) and use excess alkyne to favor cycloaddition .
Validation : Monitor reaction progress via TLC or LC-MS to detect unintended byproducts.
Basic: What are the key applications of this compound in organic synthesis?
Answer:
- Click Chemistry : The azide group enables CuAAC reactions with alkynes to form triazole linkages, useful in bioconjugation and polymer chemistry .
- Protecting group : The sulfonate ester can act as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) .
- Crosslinking agent : Used in hydrogel formation or dendritic polymer synthesis due to its bifunctional reactivity .
Advanced: How can computational methods aid in predicting the reactivity of this compound in complex reaction systems?
Answer:
- DFT calculations : Model transition states to predict regioselectivity in CuAAC reactions. For example, assess the energy barrier for triazole formation vs. sulfonate displacement .
- Molecular dynamics simulations : Study solvation effects on azide stability in polar vs. nonpolar solvents .
- Machine learning : Train models on existing reaction databases to optimize conditions (e.g., catalyst loading, solvent) for maximal yield .
Basic: What spectroscopic and chromatographic techniques are optimal for quantifying this compound in mixtures?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm (aromatic sulfonate absorption). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
- GC-MS : Derivatize the azide to a volatile triazole via CuAAC before analysis .
- Quantitative ¹H NMR : Integrate peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Advanced: What strategies mitigate thermal instability risks during large-scale synthesis of this compound?
Answer:
- Temperature control : Use jacketed reactors to maintain temperatures <50°C, as azides may decompose exothermically at higher temperatures .
- Inert atmosphere : Conduct reactions under nitrogen or argon to prevent oxidative degradation .
- Batch-wise addition : Add 6-azidohexanol gradually to avoid localized overheating during esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
